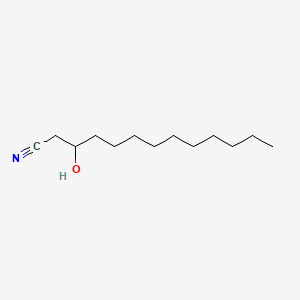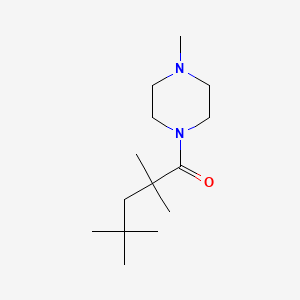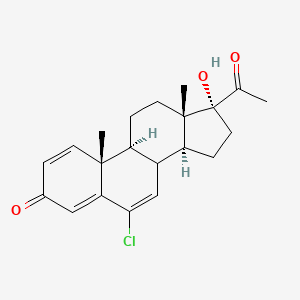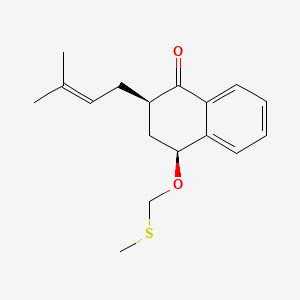![molecular formula C12H11N5NaO6P B13830346 3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of adenosine 3’:5’-cyclic monophosphate, where the adenosine base is modified by the addition of an etheno group. This compound is primarily used in biochemical research to study cyclic nucleotide signaling pathways and protein kinase activation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the etheno group back to its original form.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the properties and reactions of cyclic nucleotides.
Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.
Industry: It is used in the development of biochemical assays and diagnostic tools
Wirkmechanismus
The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 3’5’-cyclic monophosphate: The parent compound without the etheno modification.
N6-Benzyladenosine 3’5’-cyclic monophosphate: Another modified nucleotide with a benzyl group instead of an etheno group.
8-Bromo-adenosine 3’5’-cyclic monophosphate: A brominated analog used in similar research applications.
Uniqueness
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is unique due to its etheno modification, which imparts distinct fluorescent properties. This makes it particularly useful in spectroscopic studies and as a probe in various biochemical assays .
Eigenschaften
Molekularformel |
C12H11N5NaO6P |
|---|---|
Molekulargewicht |
375.21 g/mol |
IUPAC-Name |
sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1 |
InChI-Schlüssel |
GNXWHHAZRUADAY-OUTCZKRVSA-M |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)









![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
